molecular formula C18H17N3OS B3907128 3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE

3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE

Cat. No.: B3907128
M. Wt: 323.4 g/mol
InChI Key: NZVRQKBCEXCWOL-UHFFFAOYSA-N
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Description

3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE is a heterocyclic compound that belongs to the pyrimidoquinoline family This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl-substituted pyrimidines with quinoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or quinoline rings .

Scientific Research Applications

3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE is unique due to its specific ring structure and the presence of both benzyl and sulfanyl groups.

Properties

IUPAC Name

3-benzyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17-14-10-13-8-4-5-9-15(13)19-16(14)20-18(23)21(17)11-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVRQKBCEXCWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=O)N(C(=S)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE
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3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE
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3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE
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3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE
Reactant of Route 5
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3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE
Reactant of Route 6
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3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE

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